molecular formula C22H20N4O4 B11054831 7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione

7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11054831
M. Wt: 404.4 g/mol
InChI Key: LTAJSNARABPNFN-UHFFFAOYSA-N
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Description

7-Ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the purine family and is characterized by its complex molecular arrangement, which includes ethyl, dimethyl, and phenylcarbonyl groups.

Preparation Methods

The synthesis of 7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, including the formation of the purine core and subsequent functionalization. One common method involves the reaction of 1,3-dimethylxanthine with ethyl iodide in the presence of a base to introduce the ethyl group. The phenylcarbonylphenoxy group is then attached through a nucleophilic substitution reaction using appropriate reagents and conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione exhibits unique properties due to the presence of the phenylcarbonylphenoxy group, which enhances its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

8-(4-benzoylphenoxy)-7-ethyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H20N4O4/c1-4-26-17-19(24(2)22(29)25(3)20(17)28)23-21(26)30-16-12-10-15(11-13-16)18(27)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3

InChI Key

LTAJSNARABPNFN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C1OC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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